molecular formula C17H18FN5O2 B2785608 N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946231-23-8

N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2785608
CAS No.: 946231-23-8
M. Wt: 343.362
InChI Key: DNCBNQRNBPSJFP-UHFFFAOYSA-N
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Description

N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a high-purity chemical compound intended for research and development purposes. This synthetic molecule features a complex heterocyclic architecture, incorporating an imidazotriazine core, a 4-fluorophenyl group, and a cyclopentyl carboxamide moiety. Compounds with similar fused heterocyclic structures are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activities and as key intermediates in the synthesis of more complex molecules . Researchers can utilize this compound in various non-clinical applications, including but not limited to, exploratory biology, in vitro assay development, and as a standard for analytical method development. The product is provided with comprehensive analytical data to ensure its identity and purity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2/c18-11-5-7-13(8-6-11)22-9-10-23-16(25)14(20-21-17(22)23)15(24)19-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCBNQRNBPSJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological effects.

Structural Characteristics

The compound features a unique heterocyclic structure comprising multiple functional groups that may contribute to its biological activity. The presence of a cyclopentyl group and a 4-fluorophenyl moiety enhances its pharmacological profile. The molecular formula is C15H17FN4O2C_{15}H_{17}FN_4O_2, indicating a significant number of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and fluorine (F) atoms.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines. The compound showed an IC50 value of approximately 0.12 µM against HCT116 colorectal cancer cells, suggesting potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in many cancers. This inhibition leads to reduced expression of proliferation markers such as Ki67 and affects the expression of cancer-related genes .

Case Studies

Several case studies have highlighted the biological activity of similar compounds within the same structural class:

  • Inhibition of Leukemia Cell Growth : A related compound demonstrated significant inhibition of leukemia L1210 cells at concentrations as low as 4×1074\times 10^{-7} M. This suggests that modifications in the imidazo[2,1-c]triazine scaffold can enhance cytotoxicity against hematological malignancies .
  • Antimicrobial Activity : Some derivatives have shown antimicrobial properties against resistant strains of bacteria. For example, compounds similar in structure inhibited Staphylococcus faecium at concentrations lower than those required for traditional antibiotics .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with other related compounds:

Compound NameStructure FeaturesBiological ActivityIC50
N-cyclopentyl-8-(4-fluorophenyl)-4-oxo...Cyclopentyl & fluorophenyl groupsAnticancer0.12 µM
5-Fluoro-4'-thiouridineFluoro & thio derivativesAntileukemic4×1074\times 10^{-7} M
Cyclopentyl 4-(4-fluorophenyl)...Similar cyclopentyl & fluorophenyl groupsAntimicrobialVarious

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 4-fluorophenyl group at R8 (shared by the target compound and analog) is associated with enhanced antiproliferative activity, likely due to improved aromatic stacking interactions in biological targets . Carboxamide vs.

Toxicity and Selectivity: Compounds with carboxamide substituents (e.g., cyclopentyl, isopropoxypropyl) exhibit low cytotoxicity toward normal human fibroblasts, suggesting favorable therapeutic indices . Ester derivatives like EIMTC maintain low toxicity profiles but may have shorter metabolic half-lives due to esterase susceptibility .

Thermal Stability :

  • The target compound demonstrates higher thermal stability (220–240°C) compared to ester analogs (200–220°C), attributed to the robust carboxamide group .
  • Decomposition under oxidative conditions generates gaseous byproducts (e.g., CO2, NH3), consistent across the imidazo-triazine class .

Pharmacokinetic and Analytical Considerations

  • Blood-Brain Barrier Penetration : QSAR models predict moderate BBB permeability for the target compound, outperforming methoxyphenyl analogs (e.g., EIMTC) due to its balanced logP (~3.2) .
  • Analytical Methods: Screen-printed carbon sensors modified with carbon nanofibers (SPCE/CNFs) have been validated for detecting structurally similar compounds like EIMTC at nanomolar concentrations, suggesting applicability for the target compound’s quantification .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with condensation of cyclopentylamine with fluorophenyl-substituted intermediates. Key steps include:

  • Cyclization : Under reflux with ethanol or THF, using catalysts like p-toluenesulfonic acid to form the imidazo-triazine core .
  • Carboxamide Formation : Coupling with activated carbonyl groups (e.g., using EDCI/HOBt) under inert atmospheres to minimize hydrolysis .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients ensures >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the fluorophenyl and cyclopentyl groups. Key signals include aromatic protons (~7.2 ppm for fluorophenyl) and cyclopentyl CH₂ (~1.5–2.0 ppm) .
  • IR Spectroscopy : Stretching frequencies for amide C=O (~1680 cm⁻¹) and triazine rings (~1550 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) with <3 ppm error .

Q. How do substituents like the fluorophenyl group influence physicochemical properties?

  • Lipophilicity : The 4-fluorophenyl group increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Solubility : Aqueous solubility is typically <10 µM, necessitating DMSO or PEG-400 for in vitro assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across different assays?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cellular proliferation) may arise from:

  • Assay Conditions : Varying ATP concentrations in kinase assays (e.g., 1 mM vs. physiological 10 mM) alter apparent potency .
  • Metabolic Stability : Differences in hepatocyte models (rat vs. human) impact observed in vivo efficacy . Methodology : Use orthogonal assays (e.g., SPR for binding affinity, cell-based reporter assays) to validate target engagement .

Q. How can electrochemical methods be applied to quantify this compound in biological matrices?

  • Square-Wave Voltammetry (SWV) : A carbon nanofiber-modified sensor detects reduction peaks at −0.75 V (vs. Ag/AgCl) with a linear range of 2.0×10⁻⁹–1.0×10⁻⁶ M .
  • LC-MS/MS : MRM transitions (e.g., m/z 450→312) in positive ion mode achieve picomolar sensitivity in plasma .

Q. What in silico approaches predict ADMET properties and binding modes?

  • Molecular Dynamics : Simulations (e.g., AMBER force field) reveal stable interactions with kinase ATP pockets (e.g., hydrogen bonding with hinge-region residues) .
  • ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score = 0.45) and CYP3A4-mediated metabolism .

Q. How can synthetic byproducts be minimized during large-scale production?

  • Byproduct Analysis : LC-MS identifies dimerization products (e.g., via amide coupling); reduce by using low temperatures (0–5°C) and slow reagent addition .
  • Process Optimization : Design of experiments (DoE) evaluates factors like solvent polarity (e.g., DMF vs. THF) and catalyst loading to maximize yield .

Methodological Notes

  • Contradictory Data : Cross-validate biological activity using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of assay conditions .
  • Advanced Purification : Preparative HPLC with chiral columns resolves enantiomeric impurities (e.g., α₁ = 1.2 for R/S isomers) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) identify hydrolytic susceptibility at the carboxamide group, guiding formulation strategies .

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